Hydrogen Bond Donor Capacity vs. Fully Aromatic Chloro Analog
Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (target) presents one hydrogen bond donor (HBD = 1), attributed to the N-H of the partially saturated imidazole ring. In contrast, the fully aromatic analog ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-17-5) has HBD = 0 [1]. The target also has a computed XLogP3-AA of 2.1, which is expected to be lower than that of the fully aromatic analog due to increased polarity from the N-H group. This HBD difference modulates target engagement, solubility, and permeability profiles in biological assays [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 2.1 |
| Comparator Or Baseline | Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-17-5): HBD = 0; XLogP3-AA ≈ 2.5 (estimated) |
| Quantified Difference | ΔHBD = +1; Estimated ΔLogP ≈ -0.4 |
| Conditions | Computed by PubChem (Cactvs 3.4.8.18) and XLogP3 3.0 [1]. |
Why This Matters
A hydrogen bond donor can significantly improve water solubility and modulate off-target binding profiles, making the target a superior choice for drug discovery programs requiring balanced lipophilicity.
- [1] PubChem CID 71304278. Computed Properties Section. https://pubchem.ncbi.nlm.nih.gov/compound/71304278#section=Chemical-and-Physical-Properties (accessed 2026-05-04). View Source
- [2] PubChem CID 18983879. Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-17-5). https://pubchem.ncbi.nlm.nih.gov/compound/18983879 (estimated HBD = 0). View Source
